molecular formula C9H18O B14598972 (1R,2R)-2-Methylcyclooctan-1-ol CAS No. 61095-61-2

(1R,2R)-2-Methylcyclooctan-1-ol

Cat. No.: B14598972
CAS No.: 61095-61-2
M. Wt: 142.24 g/mol
InChI Key: WGDSUYJJQBCGRW-RKDXNWHRSA-N
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Description

(1R,2R)-2-Methylcyclooctan-1-ol is a chiral alcohol with the molecular formula C9H18O. This compound is characterized by its unique structure, which includes a cyclooctane ring substituted with a methyl group and a hydroxyl group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclooctan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2-Methylcyclooctanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylcyclooctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: (1R,2R)-2-Methylcyclooctanone.

    Reduction: (1R,2R)-2-Methylcyclooctane.

    Substitution: (1R,2R)-2-Chloromethylcyclooctane.

Scientific Research Applications

(1R,2R)-2-Methylcyclooctan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylcyclooctan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s chiral nature also plays a role in its interactions with enzymes and receptors, leading to enantioselective effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Methylcyclooctan-1-ol: The enantiomer of (1R,2R)-2-Methylcyclooctan-1-ol with similar chemical properties but different biological activity.

    Cyclooctanol: A related compound with a hydroxyl group on the cyclooctane ring but lacking the methyl substitution.

    2-Methylcyclohexanol: A smaller ring analog with similar functional groups but different ring size and properties.

Uniqueness

This compound is unique due to its specific stereochemistry and ring size, which influence its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.

Properties

CAS No.

61095-61-2

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1R,2R)-2-methylcyclooctan-1-ol

InChI

InChI=1S/C9H18O/c1-8-6-4-2-3-5-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

WGDSUYJJQBCGRW-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CCCCCC[C@H]1O

Canonical SMILES

CC1CCCCCCC1O

Origin of Product

United States

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